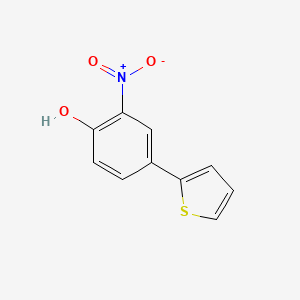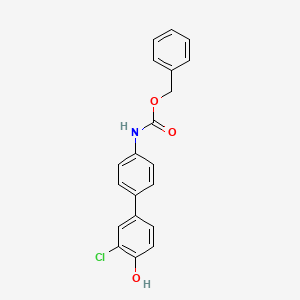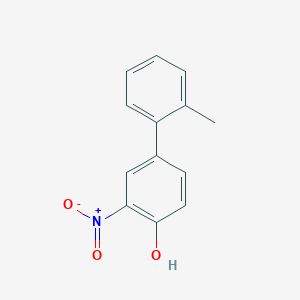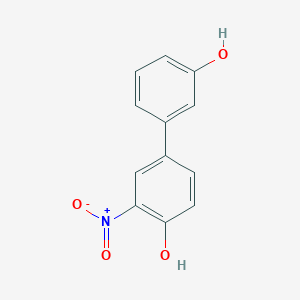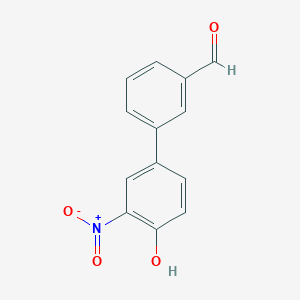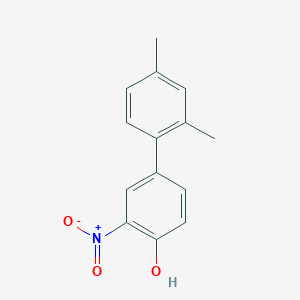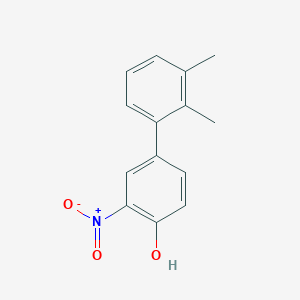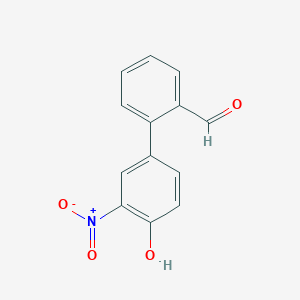
4-(2-Formylphenyl)-2-nitrophenol, 95%
Descripción general
Descripción
4-(2-Formylphenyl)-2-nitrophenol, 95% (4-F2NP) is a nitrophenol compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a biochemical probe, and as a fluorescent dye. 4-F2NP has been studied extensively in the field of organic chemistry and has been found to have a number of useful properties.
Aplicaciones Científicas De Investigación
4-(2-Formylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a biochemical probe, and as a fluorescent dye. It is also used in the study of enzyme kinetics, as a substrate for enzyme-catalyzed reactions, and as a fluorescent label for proteins and nucleic acids. 4-(2-Formylphenyl)-2-nitrophenol, 95% is also used in the study of the structure and function of biological macromolecules, such as proteins and DNA.
Mecanismo De Acción
4-(2-Formylphenyl)-2-nitrophenol, 95% is a nitrophenol compound that has a number of useful properties. The nitro group in the molecule is electron-withdrawing, which makes the molecule more polar and more reactive than other phenols. This makes 4-(2-Formylphenyl)-2-nitrophenol, 95% a useful reagent for organic synthesis. The nitro group also makes 4-(2-Formylphenyl)-2-nitrophenol, 95% a good fluorescent dye, as it absorbs light in the visible range and emits light in the near-infrared range.
Biochemical and Physiological Effects
4-(2-Formylphenyl)-2-nitrophenol, 95% has been studied extensively for its biochemical and physiological effects. It has been found to inhibit the activity of a number of enzymes, including cytochrome P450 enzymes, monoamine oxidases, and phospholipases. It has also been found to inhibit the growth of certain bacteria and fungi. In addition, 4-(2-Formylphenyl)-2-nitrophenol, 95% has been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Formylphenyl)-2-nitrophenol, 95% is a useful reagent for organic synthesis and has a number of advantages for laboratory experiments. It is relatively inexpensive and readily available. In addition, it is a highly reactive compound and can be used in a variety of reactions. However, it is also important to note that 4-(2-Formylphenyl)-2-nitrophenol, 95% is a strong oxidizing agent and can be toxic if not handled properly.
Direcciones Futuras
There are a number of possible future directions for research on 4-(2-Formylphenyl)-2-nitrophenol, 95%. One possible direction is to explore its potential as an antioxidant and anti-inflammatory agent. Another possible direction is to investigate its use as a fluorescent probe for the study of proteins and nucleic acids. It could also be studied for its potential as an inhibitor of enzymes involved in drug metabolism. Finally, it could be studied for its potential as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
4-(2-Formylphenyl)-2-nitrophenol, 95% can be synthesized from the reaction of 2-formylphenol and nitric acid. The reaction proceeds through the nitration of the phenol, followed by a dehydration step to form the nitrophenol. The product is then purified by recrystallization or column chromatography. The yield of the reaction can be improved by using a catalytic amount of sulfuric acid. The purity of the product can be further improved by recrystallization.
Propiedades
IUPAC Name |
2-(4-hydroxy-3-nitrophenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-8-10-3-1-2-4-11(10)9-5-6-13(16)12(7-9)14(17)18/h1-8,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOPEMGNEXKUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686225 | |
| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Formylphenyl)-2-nitrophenol | |
CAS RN |
1261922-75-1 | |
| Record name | [1,1′-Biphenyl]-2-carboxaldehyde, 4′-hydroxy-3′-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261922-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



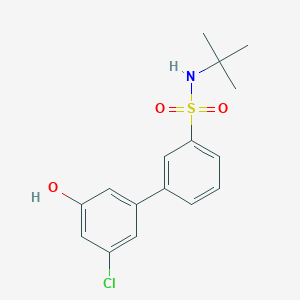
![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)
